6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one
Description
6-(4-Fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one (referred to as the target compound) is a small-molecule activator of acid α-glucosidase (GAA), developed to address the enzymatic deficiency in Pompe disease . Its structure features:
- A hexahydropyrido[4,3-d]pyrimidin-4(1H)-one core with a 2-thioxo group critical for activity.
- A 4-fluorobenzyl substituent at position 6, optimized for potency.
- A saturated bicyclic system that enhances binding affinity to GAA .
The compound was identified via high-throughput screening (HTS) using red-shifted fluorescent substrates to avoid autofluorescence artifacts and tissue homogenates to mimic physiological conditions . It demonstrates dose-dependent activation of GAA, increasing hydrolysis of synthetic substrates (e.g., 4-methylumbelliferyl α-D-glucoside) and validated via LC-MS .
Properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3OS/c15-10-3-1-9(2-4-10)7-18-6-5-12-11(8-18)13(19)17-14(20)16-12/h1-4H,5-8H2,(H2,16,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCPGJHBLZDJHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=S)NC2=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326970 | |
| Record name | 6-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680061 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866873-03-2 | |
| Record name | 6-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound is Bruton’s tyrosine kinase (BTK) . BTK is a member of the Tec family kinase, expressed in B-lineage cells and myeloid cells, and is a key component of the B-cell receptor (BCR) signaling pathway. This pathway regulates the survival, activation, proliferation, differentiation, and maturation of B cells.
Mode of Action
The compound interacts with BTK, inhibiting its activity. This inhibition disrupts the BCR signaling pathway, leading to a decrease in the survival, activation, proliferation, differentiation, and maturation of B cells. The compound’s interaction with BTK is reversible, allowing for control over the duration and intensity of its effects.
Biochemical Pathways
Upon inhibition of BTK, multiple signaling networks are affected, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and nuclear factor kappa B (NF-κB) pathways . These pathways regulate the activation, survival, and proliferation of B cells. Therefore, the compound’s action on BTK can have far-reaching effects on these cellular processes.
Result of Action
The compound’s inhibition of BTK leads to a decrease in B-cell survival, activation, proliferation, differentiation, and maturation. This can result in antiproliferative activity, as demonstrated in mantle cell lymphoma (MCL) cell lines. The compound has also been observed to disturb mitochondrial membrane potential and increase reactive oxygen species level in a dose-dependent manner.
Biological Activity
The compound 6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, anticancer activities, and mechanisms of action.
Chemical Structure
The compound is characterized by a unique structure that includes a thioxo group and a hexahydropyrido-pyrimidine core. This structural configuration is believed to contribute to its biological efficacy.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of pyrido-pyrimidine derivatives. For instance:
- A study demonstrated that derivatives similar to the target compound exhibited significant antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli at concentrations ranging from 250 to 500 μg/mL .
- The antibacterial mechanism may involve interference with bacterial cell wall synthesis or function due to the thioxo moiety's reactivity .
Antifungal Activity
The compound's structural analogs have shown promising antifungal properties:
- Certain derivatives have been reported to exhibit excellent antifungal activity against various fungal strains, indicating potential applications in treating fungal infections .
Anticancer Activity
The anticancer potential of pyrido-pyrimidine derivatives has been extensively investigated:
- In vitro studies revealed that compounds with similar structures inhibited the proliferation of cancer cell lines significantly. For example, some derivatives displayed IC50 values less than 40 nM in cell proliferation assays .
- The mechanism of action is thought to involve the disruption of microtubule dynamics, which is critical for cancer cell division and survival .
The biological activity of 6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one is attributed to several mechanisms:
- Enzyme Inhibition : The thioxo group may act as a reactive center for nucleophilic attack by biological molecules.
- Microtubule Disruption : Similar compounds have been shown to affect microtubule stability in cancer cells.
- Antioxidant Properties : Some studies suggest that these compounds may also possess antioxidant activities that mitigate oxidative stress in cells .
Research Findings and Case Studies
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that thioxopyrimidine derivatives exhibit promising antiviral properties. For instance, compounds similar to 6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one have been evaluated for their efficacy against HIV-1. In vitro assays demonstrated that certain derivatives showed moderate to significant inhibition of viral replication .
Antimalarial Activity
The antimalarial potential of pyrido[1,2-a]pyrimidin-4-one derivatives has also been explored. Compounds with structural similarities have shown activity against chloroquine-sensitive strains of Plasmodium falciparum. For example, derivatives with fluorobenzyl groups were reported to have IC50 values in the micromolar range, indicating moderate antimalarial efficacy .
Anticonvulsant Activity
Another area of interest is the anticonvulsant properties of thioxopyrimidine derivatives. Certain compounds within this class have been shown to exert protective effects in seizure models. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrimidine ring can enhance anticonvulsant activity while minimizing neurotoxicity .
Study 1: Antiviral Evaluation
In a study evaluating the antiviral activity of various thioxopyrimidine compounds against HIV-1, researchers synthesized several analogs and tested their efficacy in MT-4 cell cultures. One notable compound exhibited an IC50 value of 0.32 µM against HIV-1 reverse transcriptase activity. This finding underscores the potential of structurally related compounds as antiviral agents .
Study 2: Antimalarial Screening
A comprehensive screening of pyrido[1,2-a]pyrimidin-4-one derivatives revealed that certain compounds showed significant antimalarial activity with IC50 values around 33 μM against P. falciparum. The study highlighted the importance of substituent variations on the aromatic ring in influencing biological activity .
Summary Table of Biological Activities
Comparison with Similar Compounds
Position 6 (4-Fluorobenzyl Group)
- Alkyl chains (e.g., propyl) : Eliminate activity, underscoring the requirement for aromaticity .
- 3,4-Dimethoxyphenethyl : Moderate activity (e.g., compound 16 , EC₅₀ ~10 μM), but less potent than the 4-fluorobenzyl group .
- Halogen substitutions (e.g., Cl) : Optimal at ortho/meta positions; para-fluorine maximizes electron-withdrawing effects .
Position 2 (Thiocarbonyl Group)
Q & A
Q. What synthetic strategies are effective for synthesizing 6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one?
Methodological Answer: The compound can be synthesized via metal-free, high-yield fluorination strategies using β-CF3-aryl ketones as precursors. Key steps include:
- Cyclocondensation : Reacting fluorinated aryl ketones with thiourea derivatives under mild acidic conditions to form the pyrimidinone core .
- Substitution : Introducing the 4-fluorobenzyl group via nucleophilic aromatic substitution or reductive amination, optimized for regioselectivity and yield (70–85%) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure high purity (>95%) .
Q. What analytical techniques are used to characterize this compound and validate its structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C16H15FN4OS: 355.1025; observed: 355.1028) .
- Infrared Spectroscopy (IR) : Identify thioxo (C=S) stretch at ~1250 cm⁻¹ .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological activity?
Methodological Answer:
- Core Modifications : Replace the pyrido[4,3-d]pyrimidinone scaffold with pyrimido[4,5-d]pyrimidinone or thieno[2,3-d]pyrimidine analogs to assess ring flexibility .
- Substituent Variation : Systematically alter the 4-fluorobenzyl group (e.g., para-substituted halogens, methyl, or nitro groups) and evaluate potency in enzyme assays (e.g., GAA activation IC50) .
- In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., lysosomal enzymes) and guide synthetic priorities .
Q. How can solubility limitations in bioassays be addressed during preclinical evaluation?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PEG-400 (10–20% v/v) to enhance aqueous solubility while maintaining cell viability .
- Pro-Drug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the pyrimidinone N1 position to improve bioavailability .
- Nanoparticle Formulation : Encapsulate the compound in polylactic-co-glycolic acid (PLGA) nanoparticles for controlled release in in vivo models .
Q. How should discrepancies between in vitro potency and in vivo pharmacokinetic (PK) data be analyzed?
Methodological Answer:
- Metabolite Profiling : Use LC-MS/MS to identify metabolites (e.g., oxidative deamination of the benzyl group) that reduce bioavailability .
- Plasma Protein Binding Assays : Measure free fraction via equilibrium dialysis; high binding (>95%) may explain reduced efficacy .
- Tissue Distribution Studies : Quantify compound levels in target organs (e.g., liver, brain) using radiolabeled analogs (³H or ¹⁴C) .
Q. What methodologies ensure the compound’s purity and stability during long-term storage?
Methodological Answer:
- HPLC Validation : Use a C18 column (acetonitrile/0.1% TFA gradient) to monitor degradation products; retention time ~8.2 min .
- Residual Solvent Analysis : Gas chromatography (GC-FID) to ensure compliance with ICH limits (e.g., <500 ppm for ethanol) .
- Stability Studies : Accelerated testing (40°C/75% RH for 6 months) with periodic NMR/LC-MS checks for oxidation or hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
